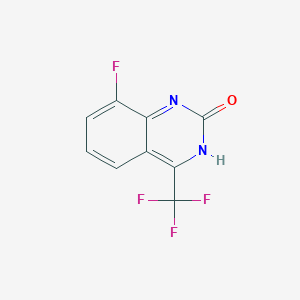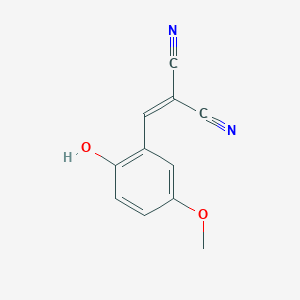
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and hydroxyl groups at positions 5 and 7 on the chromen-4-one structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid and 5,7-dihydroxy-4H-chromen-4-one.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
152969-70-5 |
|---|---|
Formule moléculaire |
C15H9BrO4 |
Poids moléculaire |
333.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
Clé InChI |
WZIDCTPTSYWUCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


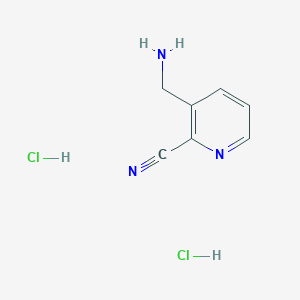
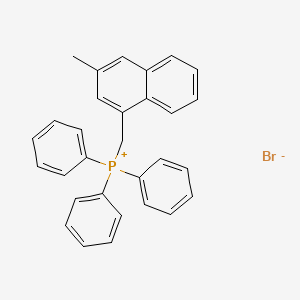

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

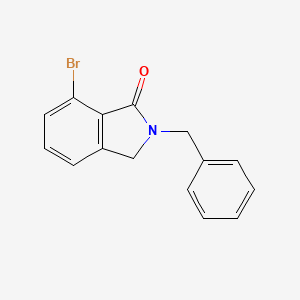
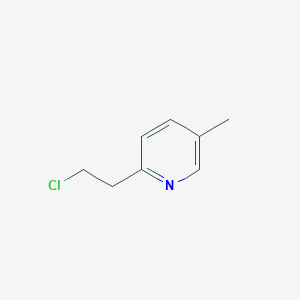
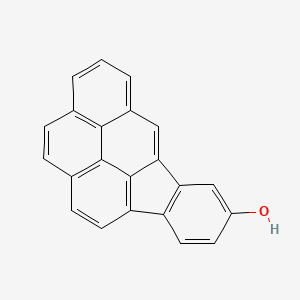
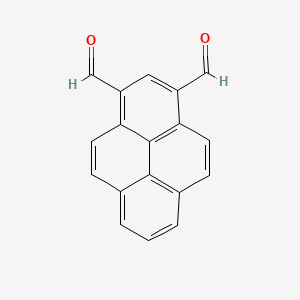
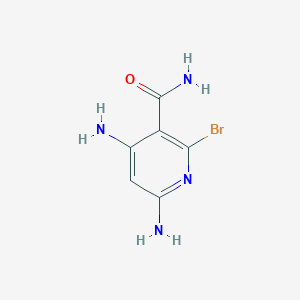
![4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B13139600.png)

